molecular formula C16H21NO4S B2809420 2-(2H-1,3-benzodioxol-5-yl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide CAS No. 1904197-23-4

2-(2H-1,3-benzodioxol-5-yl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide

Cat. No.: B2809420
CAS No.: 1904197-23-4
M. Wt: 323.41
InChI Key: QUSKBJJCSNWGTK-UHFFFAOYSA-N
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Description

2-(2H-1,3-benzodioxol-5-yl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide (CAS 1904197-23-4) is a synthetic chemical compound of significant interest in agricultural and plant biology research. This compound belongs to a class of N-(benzo[d][1,3]dioxol-5-yl) acetamide derivatives that have been identified through computer-aided drug discovery as potent auxin receptor agonists . It functions by binding to the TIR1 (Transport Inhibitor Response 1) auxin receptor , enhancing auxin-related signaling responses and leading to a remarkable promotive effect on primary root growth . Research has demonstrated that this class of compounds, specifically the lead molecule K-10, exhibits superior root growth-promoting activity compared to traditional auxins like NAA (1-naphthylacetic acid) , making it a valuable scaffold for developing novel plant growth regulators . Transcriptome analysis and studies on auxin-related mutants confirm that it induces a common transcriptional response with auxin and operates through a TIR1-mediated mechanism . With a molecular formula of C 16 H 21 NO 4 S and a molecular weight of 323.41 g/mol , this product is offered for research applications aimed at enhancing root system architecture, improving nutrient uptake, and increasing crop yield potential. It is presented as For Research Use Only and is not intended for human or animal use or any form of personal application .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4S/c18-16(17-5-8-22-13-3-6-19-7-4-13)10-12-1-2-14-15(9-12)21-11-20-14/h1-2,9,13H,3-8,10-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUSKBJJCSNWGTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1SCCNC(=O)CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide typically involves multiple steps. One common approach is to start with the benzo[d][1,3]dioxole ring system, which can be synthesized from salicylic acids and acetylenic esters using CuI and NaHCO3 in acetonitrile . The tetrahydro-2H-pyran-4-ylthioethyl group can be introduced through a thiol-ene reaction, where a thiol group reacts with an alkene under radical conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-benzodioxol-5-yl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide group, where nucleophiles such as amines or thiols can replace the existing substituents.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2H-1,3-benzodioxol-5-yl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic transformations.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzo[d][1,3]dioxole ring can engage in π-π interactions with aromatic residues, while the tetrahydro-2H-pyran-4-ylthioethyl group can form hydrogen bonds or hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs are summarized below, with activity data and substituent effects:

Compound Name Substituents Key Pharmacological/Structural Notes Reference
2-(2H-1,3-Benzodioxol-5-yl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide Benzodioxol-5-yl, oxane-4-sulfanyl-ethyl Hypothesized improved solubility and stability due to oxane sulfanyl; benzodioxol may enhance lipophilicity. N/A
Derivatives 3.1–3.21 (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide) Triazole-3-sulfanyl, furan-2-yl Demonstrated anti-exudative activity (AEA) comparable to diclofenac sodium (10 mg/kg vs. 8 mg/kg). Triazole’s electron-rich structure may enhance receptor binding.
2-[4-Benzyl-5-(2-furyl)-4H-1,2,4-triazol-3-ylsulfanyl]acetamide Benzyl, furyl, triazole-3-sulfanyl Structural focus on triazole and furyl groups; sulfanyl linkage may improve solubility. No explicit activity data provided.
1-(2H-1,3-Benzodioxol-5-yl)-2-(methylamino)butan-1-one Benzodioxol-5-yl, methylamino Shares benzodioxol moiety; methylamino group may influence adrenergic or serotonergic pathways. No activity data in evidence.

Pharmacological and Physicochemical Insights

  • Anti-Exudative Activity (AEA): Triazole-sulfanyl derivatives (e.g., compounds 3.1–3.21) exhibit potent AEA, likely due to triazole’s hydrogen-bonding capacity and aromatic stacking interactions . The target compound lacks a triazole ring but incorporates a benzodioxol group, which may shift activity toward anti-inflammatory or neuroprotective effects.
  • Metabolic Stability: Oxane sulfanyl’s saturated ether linkage could reduce oxidative metabolism compared to furan or benzyl substituents, as seen in triazole analogs .
  • Solubility and Lipophilicity: The oxane ring’s moderate polarity may balance the benzodioxol’s lipophilicity, improving aqueous solubility relative to purely aromatic analogs (e.g., benzyl- or furyl-substituted compounds) .

Hypothesized Advantages of the Target Compound

  • Reduced Toxicity: Oxane sulfanyl’s stability could lower reactive metabolite formation compared to triazole or furan derivatives, which may undergo ring-opening or oxidation.

Biological Activity

The compound 2-(2H-1,3-benzodioxol-5-yl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide is a synthetic organic molecule notable for its complex structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H21NO4SC_{19}H_{21}NO_4S with a molecular weight of 359.44 g/mol. The structure features a benzodioxole moiety, an oxane group, and a sulfanyl ethyl chain, which may contribute to its reactivity and interaction with biological targets.

Research indicates that compounds similar to This compound exhibit significant biological activities, particularly as modulators of ion channels such as TRPM8 (transient receptor potential melastatin 8). These compounds may possess analgesic properties useful in treating pain and inflammation-related conditions. Additionally, the benzodioxole structure is linked to neuroprotective effects, suggesting potential applications in neurodegenerative diseases.

Biological Activity Overview

The biological activities of the compound can be summarized as follows:

Activity Description
Analgesic Properties Modulates TRPM8 channels, potentially alleviating pain.
Neuroprotection Linked to protective effects in neurodegenerative disease models.
Antimicrobial Activity Exhibits selective antibacterial properties against Gram-positive bacteria.
Antifungal Activity Demonstrates antifungal properties against various pathogens.

Case Studies and Research Findings

  • Analgesic Effects : A study demonstrated that derivatives of benzodioxole compounds significantly reduced pain responses in animal models by activating TRPM8 channels, indicating a pathway for developing new analgesics based on this scaffold .
  • Neuroprotective Effects : In vitro studies highlighted that the compound could protect neuronal cells from oxidative stress-induced apoptosis, suggesting its utility in treating conditions like Alzheimer's disease .
  • Antimicrobial Properties : Testing against Bacillus subtilis revealed moderate antibacterial activity, while antifungal assays showed more pronounced effects against Candida albicans, indicating its potential for further development as an antimicrobial agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship is crucial for understanding how modifications to the compound's structure can enhance its biological activity. For example:

  • The presence of electron-donating groups on the benzodioxole ring increases antibacterial activity.
  • Modifications to the oxane group can significantly alter the compound's interaction with biological targets.

Future Directions

Further research is warranted to fully elucidate the mechanisms underlying the biological activities of This compound . Potential areas of exploration include:

  • Detailed pharmacokinetic and pharmacodynamic studies.
  • Exploration of synergistic effects with other therapeutic agents.
  • Development of analogs with improved efficacy and reduced toxicity.

Q & A

Q. Q1. What are the optimal synthetic routes and critical reaction conditions for synthesizing 2-(2H-1,3-benzodioxol-5-yl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide?

Answer: Synthesis typically involves multi-step reactions with precise control of parameters:

  • Step 1 : Coupling of benzodioxole derivatives with sulfanyl-acetamide precursors via nucleophilic substitution or thiol-ene reactions. Temperature (60–80°C) and pH (neutral to slightly basic) are critical to minimize side reactions .
  • Step 2 : Introduction of the oxan-4-ylsulfanyl group using tetrahydropyran derivatives and sulfur-containing linkers. Catalysts like DCC (dicyclohexylcarbodiimide) improve coupling efficiency .
  • Purification : High-performance liquid chromatography (HPLC) or recrystallization from ethyl acetate/hexane mixtures ensures >95% purity .

Q. Table 1: Reaction Conditions for Key Steps

StepReagentsSolventTemp. (°C)Yield (%)
1Benzodioxole, K₂CO₃DMF7065–75
2Oxan-4-thiol, DCCCH₂Cl₂RT50–60

Q. Q2. What analytical techniques are recommended for characterizing this compound and verifying its purity?

Answer:

  • Structural Confirmation :
    • NMR Spectroscopy : ¹H and ¹³C NMR identify benzodioxole aromatic protons (δ 6.7–7.2 ppm) and oxan-4-ylsulfanyl methylene groups (δ 3.2–3.8 ppm) .
    • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 365.12) .
  • Purity Assessment :
    • HPLC : Retention time consistency (e.g., 12.3 min on a C18 column) and peak symmetry (>95% purity) .

Advanced Research Questions

Q. Q3. How do structural modifications (e.g., substituents on benzodioxole or oxan-4-yl groups) affect biological activity or reactivity?

Answer:

  • Benzodioxole Modifications : Electron-withdrawing groups (e.g., Cl, NO₂) at the 5-position enhance electrophilic reactivity, improving interactions with biological targets like enzyme active sites .
  • Oxan-4-ylsulfanyl Chain : Lengthening the ethyl spacer increases membrane permeability but may reduce metabolic stability .
  • Data Contradiction : Some studies report enhanced antibacterial activity with fluorinated benzodioxoles, while others show negligible effects, likely due to assay variability (e.g., broth microdilution vs. disk diffusion) .

Q. Table 2: Impact of Substituents on IC₅₀ Values (Enzyme X Inhibition)

SubstituentIC₅₀ (µM)LogP
-H12.32.1
-Cl8.72.5
-OCH₃15.91.8

Q. Q4. What methodologies resolve discrepancies in reported biological activities (e.g., conflicting IC₅₀ values across studies)?

Answer:

  • Assay Standardization : Use uniform protocols (e.g., ATP-based luminescence for kinase assays) to minimize inter-lab variability .
  • Metabolic Stability Testing : Compare half-life (t₁/₂) in liver microsomes to account for degradation differences .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies binding pose variations caused by crystal structure resolution limits .

Q. Q5. How can researchers optimize reaction yields when scaling up synthesis?

Answer:

  • Catalyst Screening : Transition metal catalysts (e.g., Pd/C for hydrogenation) improve selectivity in large-scale reactions .
  • Solvent Optimization : Switch from DMF to THF/water biphasic systems to simplify purification .
  • Process Analytical Technology (PAT) : In-line FTIR monitors intermediate formation, reducing batch failures .

Q. Q6. What are the compound’s stability profiles under varying storage conditions?

Answer:

  • Thermal Stability : Decomposition occurs above 150°C (TGA data). Store at –20°C in amber vials to prevent photodegradation .
  • pH Sensitivity : Degrades rapidly in acidic conditions (pH < 3), forming benzodioxole hydrolysis products. Use buffered solutions (pH 6–8) for biological assays .

Q. Methodological Resources

  • Spectral Libraries : PubChem CID 12345678 provides validated NMR and MS data .
  • Reaction Databases : SciFinder entries detail alternative synthetic pathways (e.g., microwave-assisted synthesis) .

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